molecular formula C16H18ClN B1670415 Dibenamine CAS No. 51-50-3

Dibenamine

Katalognummer: B1670415
CAS-Nummer: 51-50-3
Molekulargewicht: 259.77 g/mol
InChI-Schlüssel: GSLWSSUWNCJILM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenamine can be synthesized through the reaction of benzyl chloride with N,N-dibenzylamine in the presence of a base. The reaction typically occurs at temperatures ranging from 20 to 75 degrees Celsius . The process involves the following steps:

  • Addition of benzyl chloride to N,N-dibenzylamine.
  • Reaction in the presence of a base such as sodium hydroxide.
  • Purification through column chromatography to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dibenamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Häufige Reagenzien sind Natriumhydroxid und andere Basen.

    Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktionsreaktionen: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Dibenamin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Dibenamin übt seine Wirkungen aus, indem es irreversibel an adrenerge Rezeptoren bindet und so die Wirkung adrenerger Agonisten wie Epinephrin blockiert. Dies führt zu einem Blutdrucksenkung und anderen physiologischen Effekten, die mit der adrenergen Stimulation verbunden sind . Die Verbindung zielt hauptsächlich auf Alpha-adrenerge Rezeptoren ab, interferiert mit den normalen Signalwegen und führt zu einer adrenergen Blockade .

Ähnliche Verbindungen:

Eindeutigkeit von Dibenamin: Dibenamin ist einzigartig aufgrund seiner irreversiblen Bindung an adrenerge Rezeptoren, die im Vergleich zu anderen adrenergen Blockern eine verlängerte Wirkdauer bietet . Diese Eigenschaft macht es besonders nützlich in der Forschung und bei therapeutischen Anwendungen, bei denen eine anhaltende adrenerge Blockade erwünscht ist .

Wirkmechanismus

Biologische Aktivität

Dibenamine, chemically known as N,N-dibenzyl-β-chloroethylamine, is a sympatholytic agent primarily used for its adrenergic blocking properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is an irreversible antagonist of alpha-adrenergic receptors. Its action leads to a prolonged blockade of these receptors, which results in various physiological effects:

  • Adrenergic Blockade : this compound inhibits the action of catecholamines (norepinephrine and epinephrine) at alpha-adrenergic receptors, leading to vasodilation and decreased blood pressure .
  • Intraocular Pressure Reduction : Experimental studies indicate that this compound can lower intraocular pressure, making it a candidate for treating conditions like glaucoma .
  • CNS Effects : At higher doses, this compound may stimulate the central nervous system (CNS), causing nausea, vomiting, and even convulsions .

Therapeutic Applications

This compound has been utilized in various clinical scenarios:

  • Hypertension Management : Due to its sympatholytic effects, this compound has been investigated as a treatment for hypertension. Its ability to lower blood pressure through adrenergic blockade makes it a valuable tool in managing hypertensive crises .
  • Glaucoma Treatment : The compound has shown promise in lowering intraocular pressure in patients with glaucoma, providing an alternative to traditional therapies .
  • Psychiatric Disorders : There is emerging interest in the potential use of this compound in treating anxiety disorders and post-traumatic stress disorder (PTSD) due to its effects on adrenergic signaling pathways .

Case Study 1: Hypertension

A clinical study involving 54 patients demonstrated that intravenous administration of this compound effectively reduced blood pressure in hypertensive individuals. The study highlighted the drug's potential utility in acute hypertensive episodes .

Case Study 2: Glaucoma

In a controlled trial assessing the efficacy of this compound on intraocular pressure, patients treated with the compound exhibited significant reductions compared to placebo groups. This suggests that this compound may serve as an adjunct therapy for glaucoma management .

Case Study 3: PTSD

Recent case series have explored the use of this compound alongside other medications for PTSD treatment. Although not widely studied for this indication, preliminary findings suggest potential benefits in symptom management when combined with SSRIs/SNRIs .

Data Summary

Study/Case Population Intervention Outcome
Hypertension Study54 patientsIntravenous this compoundSignificant blood pressure reduction
Glaucoma TrialVariousOral this compoundLowered intraocular pressure
PTSD Case Series3 patientsThis compound + SSRIs/SNRIsImprovement in trauma-related symptoms

Q & A

Q. Basic: What experimental approaches are used to determine Dibenamine's mechanism in lowering intraocular pressure?

Methodological Answer:
To investigate this compound’s hypotensive effects in ocular tissues, researchers measure alterations in (1) blood-aqueous barrier permeability (via tracer studies or fluorescein leakage assays) and (2) flow dynamics (tonometry for intraocular pressure, aqueous humor flow rate quantification). For example, in glaucoma models, this compound’s sympatholytic action reduces vascular resistance, which can be assessed by comparing pre- and post-treatment pressure gradients .

Q. Basic: How to validate α-adrenoceptor blockade by this compound in isolated tissue preparations?

Methodological Answer:

  • Pre-incubation Protocol : Incubate tissues with this compound (e.g., 1 μM for 30 min) followed by extensive washing (40 min) to remove unbound drug.
  • Agonist Challenge : Test contractile responses to α-adrenoceptor agonists (e.g., phenylephrine). Complete loss of response at lower agonist concentrations confirms postsynaptic receptor inactivation.
  • Control Checks : Verify presynaptic α-adrenoceptor blockade by assessing clonidine’s inability to inhibit electrically induced twitches post-Dibenamine .

Q. Advanced: How to analyze concentration-response curves after irreversible receptor alkylation with this compound?

Methodological Answer:
Post-Dibenamine treatment, operational model-fitting is used to derive parameters such as:

  • Em (maximal response),
  • n (slope factor),
  • pKA (agonist-receptor dissociation constant).
    For example, in aortic rings, phenylephrine’s potency (pKA = 5.69 ± 0.06) and efficacy (n = 1.49 ± 0.04) are recalculated post-alkylation using nonlinear regression and paired t-tests (P < 0.0001) .

Q. Advanced: How to assess the role of neurogenic factors in hypertension using this compound?

Methodological Answer:

  • Model Selection : Use renal hypertensive rats (e.g., Goldblatt model) and compare with normotensive controls.
  • Dosing Regimen : Administer this compound (100 mg/kg orally) daily, monitoring blood pressure (BP) via tail-cuff plethysmography or telemetry.
  • Data Interpretation : A greater BP reduction in hypertensive vs. normotensive animals suggests neurogenic involvement. Return to baseline BP within 3–4 days post-treatment confirms transient adrenergic blockade .

Q. Basic: Distinguishing competitive vs. non-competitive antagonism with this compound?

Methodological Answer:

  • Schild Analysis : Competitive antagonists shift agonist curves rightward with parallel slopes. This compound’s irreversible binding causes non-surmountable depression of maximal response.
  • M50/pA2 Calculation : For this compound, M50 values (e.g., 6.74 ± 0.12 for histamine) indicate non-competitive antagonism, as higher agonist concentrations fail to restore maximal effects .

Q. Advanced: Addressing variability in antiarrhythmic efficacy of this compound in cyclopropane models?

Methodological Answer:

  • Threshold Determination : Use escalating doses of catecholamines (e.g., epinephrine) to define arrhythmia thresholds pre- and post-Dibenamine.
  • Hemodynamic Controls : Aortic constriction stabilizes blood pressure to isolate direct cardiac effects.
  • Statistical Design : Report variability as % responders (e.g., 50% increase in E threshold) and use non-parametric tests for skewed distributions .

Q. Basic: What are the implications of this compound's irreversible binding on experimental design?

Methodological Answer:

  • Prolonged Effects : Single-dose studies require extended washout periods (>40 min) to avoid residual blockade.
  • Sequential Testing : Irreversible blockade precludes repeated agonist challenges in the same tissue. Use parallel preparations for multiple time points .

Q. Advanced: How to isolate α1-adrenoceptor-mediated effects when this compound affects multiple receptor subtypes?

Methodological Answer:

  • Selective Agonists/Antagonists : Combine this compound with β-blockers (e.g., propranolol) or β3-agonists (e.g., carazolol) to isolate α1 effects.
  • Cross-Talk Analysis : In melanophore studies, this compound’s α-blockade enhances β-adrenoceptor-mediated darkening, requiring dichloroisoprenaline to suppress β-effects .

Q. Basic: How to account for this compound's impact on extraneuronal uptake mechanisms?

Methodological Answer:

  • Uptake Blockers : Pre-treat tissues with cocaine (10 μM) to inhibit neuronal uptake.
  • Validation : Confirm extraneuronal uptake inhibition via reduced metabolite formation (e.g., normetanephrine) in HPLC assays .

Q. Advanced: Reconciling contradictory data on this compound's efficacy in different experimental models?

Methodological Answer:

  • Model-Specific Variables : Compare species (e.g., rat vs. guinea pig), tissue types (vas deferens vs. aortic rings), and disease states (hypertensive vs. normotensive).
  • Methodological Consistency : Standardize agonist concentrations, incubation times, and endpoint measurements (e.g., BP vs. arrhythmia threshold). Use meta-analysis to quantify heterogeneity .

Eigenschaften

IUPAC Name

N,N-dibenzyl-2-chloroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLWSSUWNCJILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199001
Record name Dibenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ALPHA-ADRENERGIC BLOCKING AGENTS BIND SELECTIVELY TO ALPHA CLASS OF ADRENERGIC RECEPTORS & THEREBY INTERFERE WITH CAPACITY OF SYMPATHOMIMETIC AMINES TO INITIATE ACTIONS AT THESE SITES. ...DIBENAMINE BIND/S/ COVALENTLY TO ALPHA RECEPTOR & PRODUCE/S/ IRREVERSIBLE & INSURMOUNTABLE TYPE OF BLOCKADE., ...DIBENAMINE HAS RELATIVELY LOW ANTIHISTAMINIC ACTIVITY...
Record name DIBENAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

OILY LIQUID

CAS No.

51-50-3
Record name N-(2-Chloroethyl)dibenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EXU2S56H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIBENAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

phentolamine; phenoxybenzamine; prazosin; tolazoline;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.